molecular formula C20H18N2O5 B12282253 L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- CAS No. 70601-16-0

L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B12282253
CAS No.: 70601-16-0
M. Wt: 366.4 g/mol
InChI Key: ZQOPGWMBWKWWGH-KRWDZBQOSA-N
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Description

L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- is a complex organic compound with a unique structure that includes multiple bonds, aromatic rings, and functional groups. This compound is derived from L-Tryptophan, an essential amino acid, and is modified with formyl and phenylmethoxycarbonyl groups, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include formic acid, phenylmethoxycarbonyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific combination of formyl and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

70601-16-0

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-3-(1-formylindol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H18N2O5/c23-13-22-11-15(16-8-4-5-9-18(16)22)10-17(19(24)25)21-20(26)27-12-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H,21,26)(H,24,25)/t17-/m0/s1

InChI Key

ZQOPGWMBWKWWGH-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C3=CC=CC=C32)C=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C3=CC=CC=C32)C=O)C(=O)O

Origin of Product

United States

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